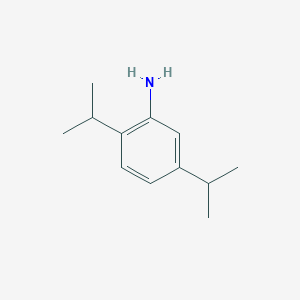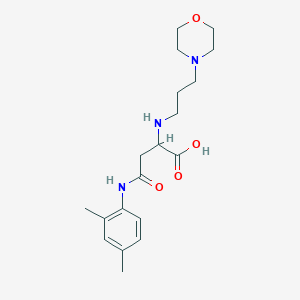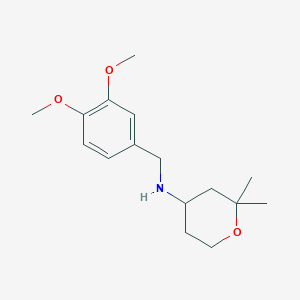
2,5-Diisopropylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diisopropylaniline is a chemical compound with the molecular formula C12H19N . It has a molecular weight of 177.29 g/mol . The compound is typically a yellow to brown liquid .
Molecular Structure Analysis
The IUPAC name for 2,5-Diisopropylaniline is 2,5-di(propan-2-yl)aniline . The InChI code is 1S/C12H19N/c1-8(2)10-5-6-11(9(3)4)12(13)7-10/h5-9H,13H2,1-4H3 . The compound has a total of 32 bonds, including 13 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine (aromatic) .Physical And Chemical Properties Analysis
2,5-Diisopropylaniline has a molecular weight of 177.29 g/mol . It has a XLogP3-AA value of 3.5, indicating its lipophilicity . The compound has one hydrogen bond donor and one hydrogen bond acceptor . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 177.151749610 g/mol . The topological polar surface area is 26 Ų . The compound has a heavy atom count of 13 .Wissenschaftliche Forschungsanwendungen
Agricultural Applications
2,5-Diisopropylaniline is utilized as a non-intentionally added organic additive in biodegradable mulching films. These films are used in agriculture to enhance soil temperature, maintain soil moisture, and suppress weed growth. The compound helps in assessing the production processes, formulation qualities, and performance variations of these films . Its presence in the environment, due to the degradation of mulching films, necessitates the study of its effects on human health and ecosystems .
Pharmaceutical Industry
In the pharmaceutical sector, 2,5-Diisopropylaniline serves as an intermediate in the synthesis of various active pharmaceutical ingredients. It is involved in the production of carbodiimides stabilizers, synthetic resins, and antioxidants . Its role as an intermediate highlights its importance in the development and manufacturing of drugs.
Material Science
This compound is a significant organic intermediate in the synthesis of plastics and dyes, contributing to the development of new materials with specific properties . It is also used in the preparation of multitopic Schiff-base ligand precursors and NSN-donor proligand, which are crucial in creating complex materials for various applications .
Environmental Science
2,5-Diisopropylaniline’s role in environmental science is linked to its application in biodegradable films. The study of its degradation products and their environmental impact is vital for assessing the ecological footprint of agricultural practices that utilize such films . Efforts to reduce its carbon footprint during production also align with sustainable practices in the chemical industry .
Analytical Chemistry
In analytical chemistry, 2,5-Diisopropylaniline is used in methodologies like homogeneous liquid–liquid microextraction and gas chromatography–mass spectrometry for the enrichment and determination of additives in biodegradable films . This showcases its utility in developing analytical techniques for environmental monitoring and quality control.
Industrial Applications
The industrial applications of 2,5-Diisopropylaniline are broad, ranging from its use in the synthesis of plastics and dyes to its role in creating complex ligands and catalysts . Its production process has been revamped for eco-efficiency, demonstrating the industry’s commitment to sustainability .
Wirkmechanismus
Target of Action
Similar compounds like 2,6-diisopropylaniline are often used to make ligands in coordination chemistry . These ligands can interact with various biological targets, influencing their function.
Mode of Action
It’s known that 2,6-diisopropylaniline, a closely related compound, undergoes condensation with triacetylmethane in toluene in the presence of p-toluenesulfonic acid to provide 3-[1-(2,6-diisopropylphenylamino)ethylidene]pentane-2,4-dione . This suggests that 2,5-Diisopropylaniline might interact with its targets in a similar manner, leading to changes in their structure and function.
Biochemical Pathways
It’s known that 2,6-diisopropylaniline is used in the preparation of multitopic schiff-base ligand precursors . These ligands can influence various biochemical pathways depending on their specific targets.
Pharmacokinetics
The physical properties of the compound, such as its boiling point of 257 °c and density of 094 g/mL at 25 °C , suggest that it might have significant bioavailability.
Result of Action
It’s known that 2,6-diisopropylaniline is an important organic intermediate widely used to synthesize plastics and dyes . This suggests that 2,5-Diisopropylaniline might have similar applications and effects.
Action Environment
It’s known that the vapor pressure of 2,6-diisopropylaniline is less than 001 mmHg at 20 °C , suggesting that it might be stable under a variety of environmental conditions.
Eigenschaften
IUPAC Name |
2,5-di(propan-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-8(2)10-5-6-11(9(3)4)12(13)7-10/h5-9H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIUVZLUCMDFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diisopropylaniline | |
CAS RN |
91552-65-7 |
Source


|
| Record name | 2,5-bis(propan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2,4-dichlorophenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole](/img/structure/B2943330.png)
![2-(4-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2943331.png)

![N-(3-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2943335.png)
![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2943336.png)


![2-(benzo[d]isoxazol-3-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2943339.png)
![3-Bromo-4-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B2943340.png)

![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-2-indazol-1-ylacetamide](/img/structure/B2943342.png)


![2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2943347.png)